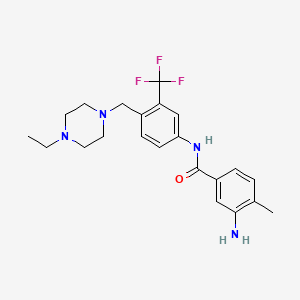
Sodium cinnamate
概述
描述
Sodium cinnamate is an organic compound with the molecular formula C₉H₇NaO₂. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid itself is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used to enhance the solubility and stability of cinnamic acid in various applications.
准备方法
Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through several methods. One common method involves the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where cinnamic acid is dissolved in water and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt.
Industrial Production Methods: On an industrial scale, cinnamic acid sodium salt can be produced by the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to form the sodium salt. This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.
Major Products:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives.
科学研究应用
Sodium cinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of flavors, fragrances, and cosmetics.
作用机制
The mechanism of action of cinnamic acid sodium salt involves several pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: It donates electrons to neutralize free radicals, preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Sodium cinnamate can be compared with other similar compounds, such as:
Benzoic Acid Sodium Salt:
Phenylacetic Acid Sodium Salt: Both compounds have antimicrobial properties, but cinnamic acid sodium salt is more commonly used in the synthesis of pharmaceuticals.
Phenylpropanoic Acid Sodium Salt: Both compounds are used in organic synthesis, but cinnamic acid sodium salt is more versatile due to its unsaturated structure.
属性
分子式 |
C9H7NaO2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
sodium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI 键 |
DXIHILNWDOYYCH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

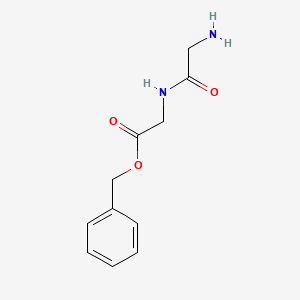
![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
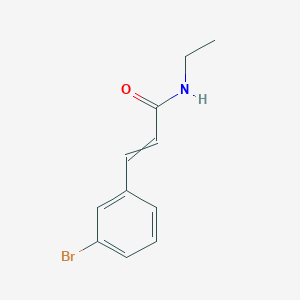
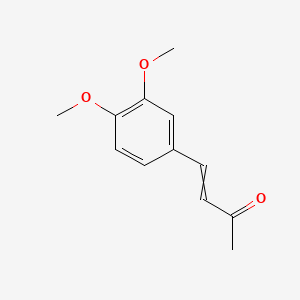
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B8797905.png)
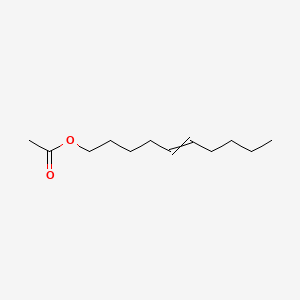
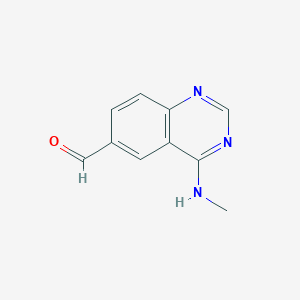
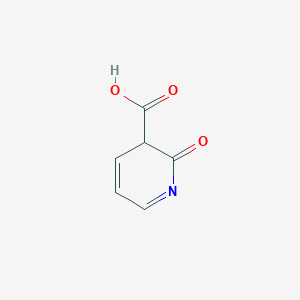
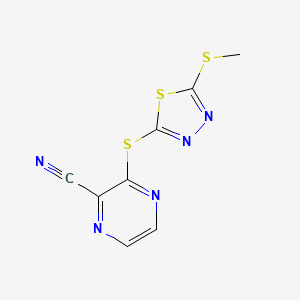
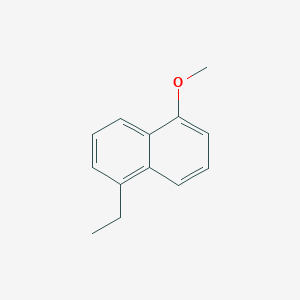
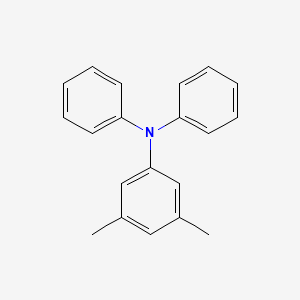
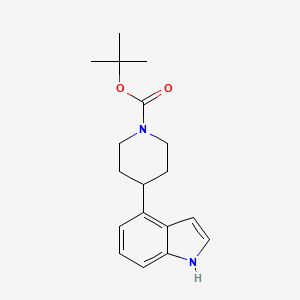
![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)
